molecular formula C20H21ClN2O4S B2527222 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine CAS No. 823828-49-5

4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine

Cat. No.: B2527222
CAS No.: 823828-49-5
M. Wt: 420.91
InChI Key: OLVSWWDRAMBONR-UHFFFAOYSA-N
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Description

4-((4-Chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine is a synthetic small molecule featuring a 1,3-oxazole core functionalized with a (4-chlorophenyl)sulfonyl group and a 3-methoxypropylamino side chain. This compound is part of the 1,3-oxazole class of heterocycles, which are recognized as privileged scaffolds in medicinal chemistry due to their presence in numerous bioactive molecules and natural products . The structural motifs present in this compound—specifically the sulfonyl group and the 1,3-oxazole ring—are associated with a wide spectrum of biological activities. Research on analogous 1,3-oxazole and sulfonamide derivatives has demonstrated potent antimicrobial , antifungal , and antiviral properties, including activity against the Tobacco Mosaic Virus (TMV) . The specific substitution pattern on the oxazole core is designed to explore structure-activity relationships, particularly how the m-tolyl group at the 2-position and the 3-methoxypropyl side chain on the amine influence biological activity and physicochemical properties. The compound is provided strictly for research use only (RUO) and is intended for in vitro investigations. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-(3-methoxypropyl)-2-(3-methylphenyl)-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O4S/c1-14-5-3-6-15(13-14)18-23-20(19(27-18)22-11-4-12-26-2)28(24,25)17-9-7-16(21)8-10-17/h3,5-10,13,22H,4,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVSWWDRAMBONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(O2)NCCCOC)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the oxazole ring using sulfonyl chlorides in the presence of a base.

    Attachment of the chlorophenyl group: This can be done via electrophilic aromatic substitution reactions.

    Addition of the methoxypropyl group: This step may involve nucleophilic substitution reactions.

    Incorporation of the tolyl group: This can be achieved through Friedel-Crafts alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, or chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.

    Receptor modulation: It may act as an agonist or antagonist at specific receptors.

    Signal transduction pathways: The compound may interfere with cellular signaling pathways, leading to altered cellular responses.

Comparison with Similar Compounds

2-(4-Chlorophenyl)sulfonyl-N-(3-Methoxypropyl)-4-(4-Methylphenyl)sulfonyl-1,3-thiazol-5-amine

  • Structure : Thiazole core with dual sulfonyl groups (4-chlorophenyl and 4-methylphenyl) and N-(3-methoxypropyl)amine.
  • Molecular Formula : C₂₀H₂₂ClN₃O₅S₂ (MW: 501.0 g/mol) .
  • Key Differences: Core Heterocycle: Thiazole (vs. Dual Sulfonyl Groups: Enhances polarity (TPSA: 147 Ų) but reduces membrane permeability compared to the target compound . Lipophilicity: XLogP3 = 5.3, higher than the target’s estimated ~4.5, suggesting greater lipid solubility but lower aqueous solubility .

4-(Benzenesulfonyl)-2-(2-Chlorophenyl)-N-(3-Morpholin-4-ylpropyl)-1,3-oxazol-5-amine

  • Structure : Oxazole core with 2-chlorophenyl and morpholine-propyl substituents.
  • Molecular Formula : C₂₃H₂₅ClN₄O₃S (MW: 493.0 g/mol) .
  • Key Differences: Substituent Position: 2-Chlorophenyl (vs. Amine Side Chain: Morpholine group improves metabolic stability and solubility compared to 3-methoxypropyl . Pharmacokinetics: Morpholine’s resistance to oxidation may enhance half-life relative to the target compound .

N-Benzyl-4-(4-Methylphenyl)sulfonyl-2-Thiophen-2-yl-1,3-oxazol-5-amine

  • Structure : Oxazole core with thiophene (2-position) and N-benzyl substituents.
  • Molecular Formula : C₂₁H₁₈N₂O₃S₂ (MW: 410.5 g/mol) .
  • Key Differences :
    • Aromatic Substituent : Thiophene (electron-rich heterocycle) vs. m-tolyl may alter π-π stacking interactions in biological targets.
    • Amine Group : Benzyl substituent increases hydrophobicity (XLogP3 ~5.0) compared to the target’s methoxypropyl chain .

4-((4-Chlorophenyl)sulfonyl)-N-(Furan-2-ylmethyl)-2-(o-Tolyl)oxazol-5-amine

  • Structure : Oxazole core with furan-2-ylmethyl and o-tolyl groups.
  • Molecular Formula : C₂₁H₁₇ClN₂O₄S (MW: 428.9 g/mol) .
  • Key Differences: Amine Substituent: Furan-2-ylmethyl introduces a polar oxygen atom, enhancing hydrogen-bonding capacity vs. methoxypropyl. Substituent Position: o-Tolyl (vs.

Comparative Analysis of Key Properties

Property Target Compound Thiazole Dual Sulfonyl Morpholine-Oxazol Thiophene-Benzyl Furan-Oxazol
Core Heterocycle Oxazole Thiazole Oxazole Oxazole Oxazole
Sulfonyl Groups 1 (4-chlorophenyl) 2 (4-Cl and 4-Me phenyl) 1 (benzene) 1 (4-Me phenyl) 1 (4-Cl phenyl)
Amine Substituent 3-Methoxypropyl 3-Methoxypropyl 3-Morpholinylpropyl Benzyl Furan-2-ylmethyl
Molecular Weight 428.9 g/mol 501.0 g/mol 493.0 g/mol 410.5 g/mol 428.9 g/mol
XLogP3 ~4.5 (estimated) 5.3 ~4.8 ~5.0 ~4.2
TPSA ~90 Ų 147 Ų ~95 Ų ~85 Ų ~95 Ų

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine is a derivative of oxazole, a heterocyclic compound known for its diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H22ClN3O3SC_{19}H_{22}ClN_{3}O_{3}S, with a molecular weight of approximately 397.91 g/mol. The structure features a sulfonamide group, which is often associated with antibacterial and enzyme-inhibitory activities.

1. Antibacterial Activity

Recent studies have demonstrated that compounds containing the sulfonamide moiety exhibit significant antibacterial properties. The compound has shown activity against various bacterial strains, including:

  • Salmonella typhi
  • Bacillus subtilis
  • Escherichia coli

A study reported that derivatives with similar structures displayed moderate to strong antibacterial activity, suggesting that our compound may also exhibit comparable effects .

2. Enzyme Inhibition

The compound has potential as an enzyme inhibitor, particularly against acetylcholinesterase (AChE) and urease. Inhibitors of AChE are crucial in treating conditions like Alzheimer's disease, while urease inhibitors are significant in managing urinary infections and kidney stones.

Enzyme Inhibition Type IC50 Values (µM)
AcetylcholinesteraseStrong2.14 - 6.28
UreaseStrong1.13 - 6.28

These findings indicate that the compound's structural features contribute to its potency as an enzyme inhibitor, making it a candidate for further pharmacological exploration .

The biological activity of the compound can be attributed to several mechanisms:

  • Binding Interactions : The sulfonamide group enhances binding affinity to target enzymes and receptors.
  • Structural Compatibility : The oxazole ring may facilitate interactions with biological macromolecules due to its planar structure.
  • Hydrophobic Interactions : The presence of aromatic rings contributes to hydrophobic interactions that can stabilize binding to target sites.

Case Studies

  • Antibacterial Screening : A study synthesized various oxazole derivatives and tested their antibacterial efficacy against multiple strains. Results indicated that compounds with similar functionalities exhibited significant activity against Gram-positive and Gram-negative bacteria .
  • Enzyme Inhibition Studies : Another research focused on the synthesis of sulfonamide derivatives, demonstrating strong inhibitory effects against AChE and urease, with IC50 values significantly lower than standard drugs used in therapy .

Q & A

Basic: What synthetic routes are recommended for preparing 4-((4-chlorophenyl)sulfonyl)-N-(3-methoxypropyl)-2-(m-tolyl)oxazol-5-amine?

The synthesis typically involves multi-step reactions starting with functionalization of the oxazole core. Key steps include:

  • Sulfonylation : Introducing the 4-chlorophenylsulfonyl group via sulfonylation under controlled conditions (e.g., using sulfonyl chlorides in aprotic solvents like dichloromethane or DMF) .
  • Amine coupling : Reacting the intermediate with 3-methoxypropylamine, often employing coupling agents or base catalysis to facilitate nucleophilic substitution .
  • Optimization : Adjusting reaction time, temperature (e.g., reflux at 90°C), and solvent polarity to maximize yield and minimize side products .

Basic: Which analytical techniques are critical for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify substituent positions and functional groups (e.g., sulfonyl, methoxypropyl) .
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
  • Thin-Layer Chromatography (TLC) : Monitoring reaction progress and assessing purity during synthesis .
  • Infrared Spectroscopy (IR) : Identifying key functional groups like sulfonyl (S=O stretches at ~1350–1150 cm⁻¹) .

Advanced: How can researchers optimize reaction conditions to improve yield and purity?

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates and stabilize transition states during sulfonylation .
  • Temperature control : Gradual heating (e.g., 60–90°C) prevents decomposition of heat-sensitive intermediates .
  • Catalyst use : Bases like triethylamine or DMAP can accelerate amine coupling by deprotonating nucleophiles .
  • Workup protocols : Purification via column chromatography or recrystallization from DMSO/water mixtures improves final purity .

Advanced: How should researchers address contradictions in reported biological activity data for this compound?

  • Comparative assays : Replicate studies using standardized protocols (e.g., fixed concentrations, cell lines) to minimize variability .
  • Structural analogs : Compare activity with derivatives (e.g., fluorophenyl or methyl-substituted analogs) to isolate structure-activity relationships .
  • Meta-analysis : Evaluate solvent effects (e.g., DMSO vs. aqueous buffers) on compound stability and bioavailability across studies .

Basic: What potential biological targets or applications are suggested for this compound?

  • Medicinal chemistry : The sulfonyl and oxazole moieties suggest kinase or protease inhibition, common in anticancer and antimicrobial agents .
  • Materials science : The aromatic and heterocyclic structure may enable applications in organic electronics or fluorescence-based sensors .

Advanced: How do the sulfonyl and methoxypropyl groups influence reactivity and bioactivity?

  • Sulfonyl group : Enhances electrophilicity, facilitating nucleophilic attacks; may improve binding to enzymatic active sites via hydrogen bonding .
  • Methoxypropyl chain : Increases lipophilicity, potentially enhancing membrane permeability and pharmacokinetic properties .
  • Synergistic effects : The combination may balance solubility and target affinity, as seen in structurally related thiazole derivatives .

Advanced: What computational methods complement experimental data for structure-activity analysis?

  • Docking studies : Predict binding modes with target proteins (e.g., kinases) using software like AutoDock or Schrödinger .
  • DFT calculations : Analyze electronic properties (e.g., HOMO/LUMO energies) to rationalize reactivity trends .
  • MD simulations : Assess conformational stability in biological membranes or solvent environments .

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